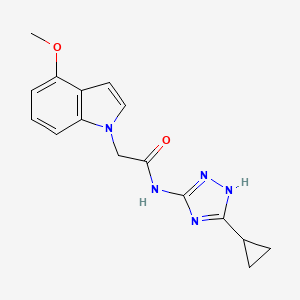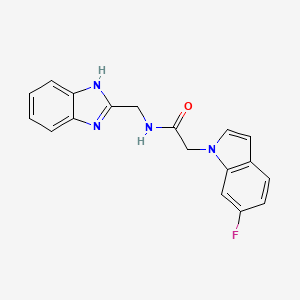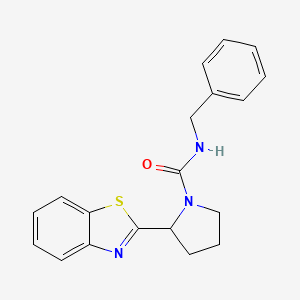![molecular formula C20H19ClN4OS B10984567 N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10984567.png)
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are often found in pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The pyrrole and thiophene rings are then introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and pyrrole rings
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Pyrrole derivatives: Often used in pharmaceuticals for their anti-inflammatory and analgesic effects.
Thiophene derivatives: Known for their electronic properties and used in the development of organic semiconductors.
Uniqueness
N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological and chemical properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H19ClN4OS |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[2-(5-chlorobenzimidazol-1-yl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H19ClN4OS/c21-16-3-4-18-17(11-16)23-14-25(18)9-6-22-20(26)12-19(15-5-10-27-13-15)24-7-1-2-8-24/h1-5,7-8,10-11,13-14,19H,6,9,12H2,(H,22,26) |
InChI Key |
AGBJTRHPOMYZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NCCN2C=NC3=C2C=CC(=C3)Cl)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B10984491.png)
![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10984497.png)


![1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B10984514.png)

![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10984522.png)
![methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10984536.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10984542.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B10984545.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B10984560.png)
![methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10984561.png)
![7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10984569.png)
